molecular formula C6ClF5 B146365 Chloropentafluorobenzene CAS No. 344-07-0

Chloropentafluorobenzene

Cat. No.: B146365
CAS No.: 344-07-0
M. Wt: 202.51 g/mol
InChI Key: KGCDGLXSBHJAHZ-UHFFFAOYSA-N
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Description

Chloropentafluorobenzene (ClC₆F₅, CAS 344-07-0) is a fluorinated aromatic compound with a molecular weight of 202.51 g/mol. It is a colorless liquid with a boiling point of 122–123°C (at 750 mmHg) and a density of 1.568 g/mL at 25°C . Its molecular structure features a single chlorine atom substituted on a benzene ring with five fluorine atoms, rendering it highly electronegative and polar.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloropentafluorobenzene is primarily synthesized by the reaction of pentafluorobenzene with chlorine gas in the presence of a catalyst such as iron (III) chloride or aluminum chloride. The reaction takes place at high temperatures and yields this compound as the major product along with some minor byproducts . The purity of the compound can be increased by distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process typically involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Scientific Research Applications

Genotoxicity Studies

CPFB has been evaluated for its potential genotoxic effects using several in vitro assays. A study conducted by the U.S. Air Force assessed CPFB's ability to induce mutations and DNA damage through various assays, including:

  • Salmonella Mutagenicity Assay
  • Chinese Hamster Ovary (CHO) Cell Mutation Assay
  • Sister Chromatid Exchange (SCE) Assay
  • Chromosomal Aberration Assay

The results indicated that CPFB exhibited significant genotoxic activity in three of the assays, particularly in the SCE assay where it induced cytogenetic abnormalities at higher concentrations . However, it was negative in the Salmonella mutagenicity assay, suggesting a complex interaction with cellular mechanisms .

Toxicological Studies

CPFB is also utilized as a candidate simulant for nonpersistent chemical warfare agents. Its inhalation toxicity was studied in Fischer 344 rats and B6C3F1 mice over 13 weeks. The findings revealed limited adverse effects on laboratory animals, with liver weight increases noted at higher exposure levels but no significant histopathological changes . This characteristic makes CPFB valuable for training military personnel in chemical defense scenarios, providing a realistic exposure environment without severe health risks.

Solvent Properties

Due to its volatility and stability, CPFB serves as an effective solvent in organic synthesis. It has been used to prepare various fluorinated compounds through reactions with strong bases in polar aprotic solvents . Its ability to dissolve a range of organic substances enhances its utility in laboratory settings.

Fluorination Reactions

CPFB is involved in fluorination processes to create other fluorinated derivatives. For instance, it has been used to synthesize 1,2-difluoro-1,2-bis-(pentafluorophenyl)dichlorane through reactions involving elemental fluorine . This application is significant for developing new materials with tailored properties for specific industrial uses.

Comparative Analysis of Biological Effects

Study TypeFindingsImplications
Genotoxicity (SCE Assay)Significant cytogenetic abnormalities induced at high dosesPotential risk for DNA damage
Inhalation ToxicityLimited adverse effects; increased liver weight but no severe histopathological changesSafe for use as a training simulant
Chemical SynthesisEffective solvent; used in fluorination reactionsValuable for developing new fluorinated compounds

Mechanism of Action

The mechanism of action of chloropentafluorobenzene involves its reactivity with nucleophiles and electrophiles. The presence of electronegative fluorine atoms makes the compound highly reactive towards nucleophilic substitution reactions. In the presence of strong bases or nucleophiles, the chlorine atom can be replaced by other functional groups, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Physical and Thermodynamic Properties

The table below compares chloropentafluorobenzene with structurally related fluorinated benzenes:

Property This compound Hexafluorobenzene (C₆F₆) Pentafluorobenzene (C₆F₅H) Chlorobenzene (C₆H₅Cl)
Molecular Weight (g/mol) 202.51 186.06 168.06 112.56
Boiling Point (°C) 122–123 (750 mmHg) 80–81 85–86 131
Density (g/mL, 25°C) 1.568 1.607 1.513 1.106
Dipole Moment (Debye) ~2.0 (estimated) 0.0 (nonpolar) ~1.5 1.6
Vapor Pressure (kPa, 25°C) ~3.1 (extrapolated) 10.3 8.9 1.6

Sources:

Key Observations :

  • This compound’s higher boiling point compared to hexafluorobenzene reflects stronger dipole-dipole interactions due to its polar C–Cl bond .
  • Its density exceeds that of pentafluorobenzene and chlorobenzene, aligning with trends in fluorinated compounds .

Chemical Reactivity

Nucleophilic Aromatic Substitution :

  • This compound reacts with strong N-bases (e.g., DBU, DBN) in polar aprotic solvents to form Meisenheimer complexes, which hydrolyze to fluorinated anilines. This reactivity is absent in hexafluorobenzene due to the lack of a leaving group (Cl⁻) .
  • Example Reaction: ClC₆F₅ + DBU → 4-chloro-2,3,5,6-tetrafluoroaniline (major) and 2-chloro-3,4,5,6-tetrafluoroaniline (minor) .

Hydrodehalogenation :

  • This compound undergoes hydrodechlorination with Zn to yield pentafluorobenzene (C₆F₅H). This reaction is more facile than hydrodebromination of C₆F₅Br but slower than hydrodefluorination .

Solvent Effects on NMR Shifts :

  • This compound’s fluorine NMR chemical shifts are highly solvent-dependent. In polar solvents, its shifts differ significantly from less polar analogs like pentafluorobenzene due to reaction field interactions .

Catalysis :

  • This compound modifies Ti-based catalysts (e.g., TMC-1-2), enhancing ethylene copolymerization activity compared to catalysts derived from TiCl₄ or TiCl₃ .

Solvent Utility :

  • In HRS experiments, this compound exhibits a signal intensity 1.01× that of chloroform, weaker than bromotrichloromethane (2.61×) but stronger than perfluorohexane (0.03×) .

Biological Activity

Chloropentafluorobenzene (CPFB), a halogenated aromatic compound, has garnered attention due to its unique chemical properties and potential biological activities. This article synthesizes available research findings on the biological activity of CPFB, focusing on its pharmacokinetics, toxicity, and genotoxicity.

This compound (C6F5Cl) is characterized by a benzene ring fully substituted with five fluorine atoms and one chlorine atom. This structure confers significant electron-withdrawing properties, influencing its reactivity and interactions in biological systems. The unique electronic characteristics of CPFB make it an interesting subject for studies related to environmental toxicology and chemical warfare agents.

Pharmacokinetics

Research indicates that CPFB is readily absorbed in biological tissues, as evidenced by studies using a closed chamber exposure model. The concentration of CPFB in the chamber reaches a plateau after several hours, suggesting limited metabolism of the compound. Specifically, studies have shown that CPFB exhibits first-order kinetics with a low metabolic rate (approximately 2/h for a 1 kg animal) compared to other halogenated hydrocarbons .

Table 1: Summary of Pharmacokinetic Findings

ParameterValue
Metabolic Rate2/h
AbsorptionRapid
MetabolismPoor

Toxicity Studies

Toxicological evaluations have been conducted to assess the acute and chronic effects of CPFB exposure. In vivo studies involving mice exposed to various concentrations (30, 100, and 300 ppm) revealed no significant increase in sister chromatid exchange (SCE) or alterations in cellular proliferation within bone marrow tissues .

In Vitro Toxicity Findings

In vitro assays have produced mixed results regarding the genotoxic potential of CPFB. For instance:

  • Ames Test : Results were negative for mutagenicity with and without metabolic activation.
  • CHO/HGPRT Gene Mutation Assay : Positive with S9 activation but negative without it.
  • Sister Chromatid Exchange : Variable results depending on the presence of metabolic activation.

Table 2: Summary of In Vitro Toxicity Results

Assay TypeResult
Ames TestNegative
CHO/HGPRT Gene MutationPositive (S9 activation)
Sister Chromatid ExchangeVariable
BALB/c-3T3 Cell TransformationMixed results

Genotoxicity

The potential genotoxic effects of CPFB have been explored through various assays. Initial studies suggested that CPFB could induce DNA repair synthesis in primary rat hepatocytes; however, subsequent investigations did not replicate these findings . A comprehensive evaluation concluded that CPFB does not exhibit significant mutagenic or carcinogenic properties under the tested conditions.

Case Studies and Environmental Impact

This compound has been studied within the context of environmental contamination and its implications for human health. It is known to be released into the environment during industrial processes, raising concerns about its persistence and bioaccumulation potential. The lack of significant genotoxic activity suggests that while CPFB may pose some toxicity risks, its role as a carcinogen appears limited based on current evidence .

Properties

IUPAC Name

1-chloro-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF5/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCDGLXSBHJAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059837
Record name Chloropentafluorobenzene
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Molecular Weight

202.51 g/mol
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CAS No.

344-07-0
Record name Chloropentafluorobenzene
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Record name Benzene, 1-chloro-2,3,4,5,6-pentafluoro-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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